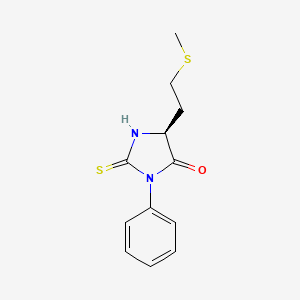
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Übersicht
Beschreibung
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one, commonly known as MT-2, is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). MT-2 is primarily used in scientific research to study its effects on skin pigmentation, as well as potential therapeutic applications in conditions such as sexual dysfunction and obesity. In
Wirkmechanismus
MT-2 exerts its effects through activation of melanocortin receptors, specifically the MC1R and MC4R subtypes. Activation of these receptors leads to increased production of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes including melanin production and appetite.
Biochemical and Physiological Effects:
MT-2 has been shown to stimulate melanin production, leading to increased skin pigmentation. It has also been shown to increase sexual arousal and desire in both men and women, as well as reduce appetite and promote weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MT-2 in lab experiments is its ability to stimulate melanin production, which can be useful in studying skin pigmentation and related disorders. However, one limitation is the potential for off-target effects, as MT-2 also activates other melanocortin receptors that may have unintended effects.
Zukünftige Richtungen
There are several potential future directions for research on MT-2. One area of interest is its potential therapeutic applications in conditions such as vitiligo and sexual dysfunction. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel analogs of MT-2 with improved efficacy and specificity.
Wissenschaftliche Forschungsanwendungen
MT-2 is primarily used in scientific research to study its effects on skin pigmentation. It has been shown to stimulate the production of melanin, the pigment responsible for skin color, through activation of melanocortin receptors in the skin. This property has led to its use in the development of tanning products and potential therapeutic applications in conditions such as vitiligo, a skin disorder characterized by loss of pigmentation.
In addition to its effects on skin pigmentation, MT-2 has also been studied for its potential therapeutic applications in conditions such as sexual dysfunction and obesity. It has been shown to increase sexual arousal and desire in both men and women, as well as reduce appetite and promote weight loss.
Eigenschaften
IUPAC Name |
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSXWPXUWRLOH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365232 | |
| Record name | AC1LXY5W | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29583-09-3 | |
| Record name | AC1LXY5W | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





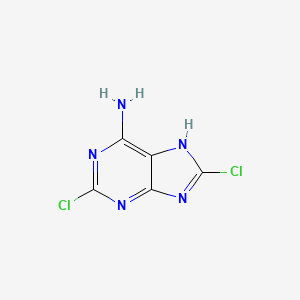
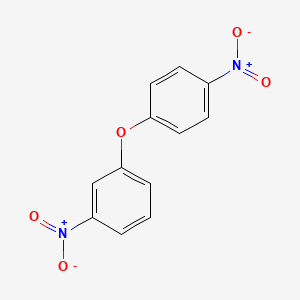
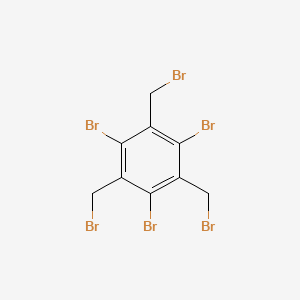
![methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B3350663.png)
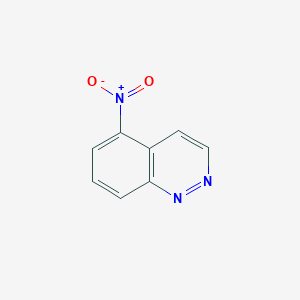
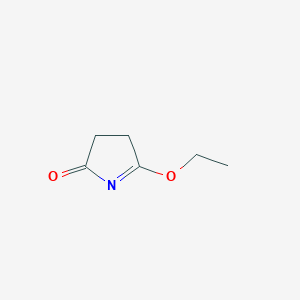
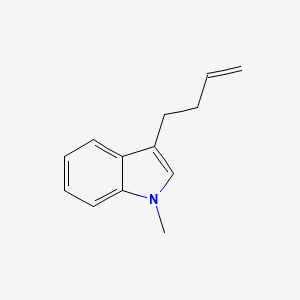

![2,3-Diacetylimidazo[1,2-a]pyridine](/img/structure/B3350715.png)
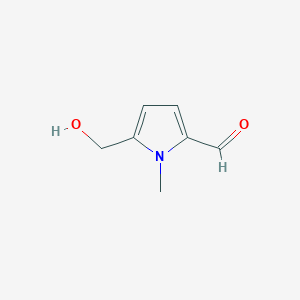
![4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3350731.png)
